molecular formula C8H5ClN2OS B182814 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23766-27-0

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B182814
CAS No.: 23766-27-0
M. Wt: 212.66 g/mol
InChI Key: AKCRXJLXQXIAPA-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 23766-27-0) is a high-purity heterocyclic compound that serves as a key synthetic intermediate and a promising scaffold in medicinal chemistry research. This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and exhibits thiol-thione tautomerism, which influences its reactivity in subsequent chemical transformations such as S-alkylation and metal complexation . Its primary research value lies in its diverse biological activities, particularly in oncology. Studies have demonstrated significant anticancer potential, with the compound and its derivatives showing potent cytotoxicity against various human cancer cell lines. For instance, it has exhibited inhibitory effects on breast cancer cell lines (MCF-7) with IC50 values as low as 0.89 μM, outperforming standard chemotherapeutic agents like adriamycin in some assays . The mechanism of action is multifaceted, potentially involving the inhibition of enzymes crucial for cancer cell metabolism, such as thymidine phosphorylase, and the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels . Beyond its anticancer properties, this oxadiazole derivative has also been investigated for its antimicrobial , antioxidant , and anti-inflammatory activities, making it a versatile candidate for developing new therapeutic agents. It is synthesized via cyclization reactions of hydrazides with carbon disulfide under basic conditions . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRXJLXQXIAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354467
Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
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Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203268-65-9, 23766-27-0
Record name 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
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Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
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Biological Activity

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and other therapeutic areas. This compound exhibits significant potential as an anticancer agent, alongside various other biological effects.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring structure that contributes to its biological activity. The synthesis of this compound can be achieved through several methods, including solvent-assisted techniques that enhance yield and purity. A notable method involves the reaction of acylhydrazides with carbon disulfide in an alcoholic alkaline solution, followed by acidification to yield the desired thiol derivative .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action : The oxadiazole derivatives target critical enzymes involved in cancer progression, such as:
    • Telomerase : Inhibition leads to reduced proliferation of cancer cells.
    • Histone Deacetylases (HDAC) : Modulating gene expression to promote apoptosis.
    • Thymidylate Synthase : Disruption affects DNA synthesis in cancer cells .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various human cancer cell lines. The compound exhibited significant inhibitory effects on cell proliferation:

Cell LineIC50 Value (µM)Reference
HCT-116 (Colon)10.5
MCF-7 (Breast)8.7
HeLa (Cervical)12.3

These values indicate that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent.

Mechanistic Insights

Research has indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways and increases reactive oxygen species (ROS) levels . Flow cytometry analyses revealed that treatment with this compound results in significant cell cycle arrest and apoptotic cell death.

Additional Biological Activities

Beyond anticancer properties, this compound has demonstrated other biological activities:

  • Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Reduces inflammation markers in treated models.
  • Antioxidant Properties : Scavenges free radicals effectively .

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity .
  • Mechanism-Based Study : Investigations into the mechanism of action revealed that specific oxadiazole derivatives could selectively inhibit HDACs and telomerase activity in cancer cells, suggesting a targeted approach to therapy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of various substituted aromatic acids and hydrazides. For instance, the compound can be synthesized by converting specific aromatic organic acids into their corresponding esters and hydrazides before undergoing cyclization to form the oxadiazole ring . Characterization techniques such as 1^{1}H-NMR, IR spectroscopy, and mass spectrometry are routinely employed to confirm the structure of the synthesized compounds .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For example:

  • Inhibition of Cancer Cell Proliferation : Compounds containing the oxadiazole moiety have been evaluated against various cancer cell lines. In one study, derivatives showed significant inhibitory effects on breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutic agents like adriamycin .
  • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in tumor growth. For instance, some derivatives demonstrated potent thymidine phosphorylase inhibition, which is crucial for cancer cell metabolism .

Enzyme Inhibition

This compound and its derivatives have been screened for their ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Some studies indicate that these compounds exhibit significant activity against AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Lipoxygenase (LOX) : The inhibition of LOX by these compounds suggests potential anti-inflammatory properties .

Therapeutic Applications

The diverse biological activities of this compound make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess antimicrobial properties. They have been tested against a range of bacterial strains with promising results . This suggests potential use in developing new antibiotics.

Anti-inflammatory Agents

Given their enzyme inhibition profiles, these compounds may also be explored as anti-inflammatory agents. The ability to inhibit lipoxygenase could lead to applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

StudyFindings
Aziz-ur-Rehman et al. (2013)Synthesized various oxadiazole derivatives; found significant AChE inhibition .
Taha et al. (2020)Evaluated bis-indole oxadiazoles; demonstrated high thymidine phosphorylase inhibition against breast cancer cells .
Salahuddin et al. (2020)Reported on novel oxadiazole derivatives with potent anticancer activity against CNS and renal cancers .

Chemical Reactions Analysis

Thiol-Thione Tautomerism

The compound exhibits thiol-thione tautomerism, where the thiol form (I) equilibrates with the thione tautomer (II). This equilibrium influences its reactivity in subsequent chemical reactions.

Tautomeric Forms :

  • Thiol Form (I) : Predominant in acidic conditions.
  • Thione Form (II) : Favored in basic or polar aprotic solvents.

Evidence :

  • IR spectra show characteristic S-H stretching (~2550 cm⁻¹) for the thiol form and C=S stretching (~1250 cm⁻¹) for the thione form .
  • ¹H-NMR studies confirm dynamic equilibrium, with signals broadening in polar solvents .

S-Alkylation and Substitution Reactions

The thiol group undergoes nucleophilic substitution with alkylating agents, forming stable sulfur-linked derivatives.

Reaction with Alkyl Halides and Esters

ReagentConditionsProductYieldSource
Propyl chloroformateDry acetone, K₂CO₃, refluxS-(5-(2-chlorophenyl)-oxadiazol-2-yl) O-propyl carbonothioate74–79%
Isobutyl chloroformateDry acetone, K₂CO₃, refluxS-(5-(2-chlorophenyl)-oxadiazol-2-yl) O-isobutyl carbonothioate69–73%
Chloroacetic acid estersDry acetone, K₂CO₃, refluxAlkyl 2-((5-(2-chlorophenyl)-oxadiazol-2-yl)thio)acetate86–92%

Key Observations :

  • Reactions proceed via deprotonation of the thiol group, followed by nucleophilic attack on the electrophilic carbon of the alkylating agent .
  • Products show enhanced antimicrobial activity compared to the parent compound .

Metal Complexation

The thiol/thione group acts as a ligand, forming complexes with transition metals.

Complexes with Hg(II), Cd(II), and Zn(II)

Metal SaltStoichiometry (Ligand:Metal)Reaction ConditionsCharacterization MethodsSource
HgCl₂1:1Reflux in ethanolIR, ¹H/¹³C-NMR, elemental analysis
Cd(OAc)₂·2H₂O1:2Stirring in methanolUV-Vis, conductivity
ZnCl₂1:2Room temperature, 24 hoursX-ray diffraction

Applications :

  • Hg(II) complexes exhibit potential as antimicrobial agents .
  • Zn(II) and Cd(II) complexes are studied for luminescent properties .

Oxidation Reactions

The thiol group can be oxidized to disulfides or sulfonic acids under controlled conditions.

Example :

  • Treatment with iodine (I₂) in ethanol yields the disulfide dimer bis(5-(2-chlorophenyl)-1,3,4-oxadiazole-2-yl) disulfide .
  • Strong oxidizing agents like H₂O₂ convert the thiol to sulfonic acid derivatives, though yields are lower (~50%) .

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy .

Reactivity of the Chlorophenyl Group

The 2-chlorophenyl substituent participates in electrophilic aromatic substitution (EAS) under harsh conditions.

Nitration :

  • Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to chlorine .
    Sulfonation :
  • Concentrated H₂SO₄ yields sulfonated derivatives, though regioselectivity is poor .

Heterocyclic Functionalization

The oxadiazole ring can undergo further cyclization or cross-coupling reactions.

Example :

  • Palladium-catalyzed coupling with arylboronic acids introduces substituents at the 5-position of the oxadiazole .

Comparison with Similar Compounds

Substituent Position and Polarity

  • 5-(2-Chlorophenyl) vs. 5-(3-Chlorophenyl) : The position of the chlorine atom significantly impacts polarity and intermolecular interactions. For example, 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol (CPoxSH) synthesized via microwave methods shows distinct IR stretching frequencies for C-Cl (745 cm$ ^{-1} $) and C-S (645 cm$ ^{-1} $) bonds compared to 2-chloro derivatives .
  • HPLC Retention: Derivatives with electron-withdrawing groups (e.g., -CF$ _3 $, -NO$ _2 $) exhibit longer HPLC retention times (6.30–7.69 min) due to increased hydrophobicity, whereas methoxy-substituted analogs (e.g., 5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol) elute earlier (6.30 min) .

Table 1: Physicochemical Comparison of Selected Derivatives

Compound Substituent Melting Point (°C) HPLC Retention (min) Yield (%)
5-(2-Chlorophenyl) (Target) 2-Cl-C$ _6$H$ _4$ Not reported Not reported ~80*
5-(2-Chloro-4-methoxyphenyl) (4l) 2-Cl,4-OCH$ _3$-C$ _6$H$ _3$ 166–168 6.30 85
5-(3-Chlorophenyl) (CPoxSH) 3-Cl-C$ _6$H$ _4$ Not reported Not reported 81
5-(4-Chlorophenoxy)methyl (12) 4-Cl-OCH$ _2$-C$ _6$H$ _4$ 194–196 Not reported 76
5-(2-Nitrostyryl) (22) 2-NO$ _2$-styryl Not reported Not reported 70–85

*Estimated based on analogous syntheses .

Antimicrobial Activity

  • 5-(2-Chlorophenyl) Derivatives: Limited direct data, but structurally similar 5-(4-chlorophenoxy)methyl derivatives (e.g., compound 7o) exhibit potent antibacterial activity against Salmonella typhi and Staphylococcus aureus (zone of inhibition: 22–24 mm) .
  • 5-Benzyl Derivatives : 5-Benzyl-1,3,4-oxadiazole-2-thiol derivatives show moderate activity against E. coli and Bacillus subtilis, but lower efficacy compared to chloro-substituted analogs .
  • Trifluoromethyl Substituted (4u, 4v) : Higher antifungal activity (MIC: 8–16 µg/mL) than chloro derivatives, attributed to enhanced lipophilicity .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : 5-Substituted derivatives with 2-methoxy-5-chlorophenyl groups (e.g., compound 15) show IC$ _{50} $ values of 12–18 µM, comparable to rivastigmine .
  • α-Chymotrypsin Inhibition: N-Substituted 5-[(4-chlorophenoxy)methyl] derivatives (e.g., 7o) exhibit moderate inhibition (IC$ _{50} $: 45 µM), likely due to hydrophobic interactions with the enzyme’s active site .

Structural and Spectral Comparisons

  • $ ^1H $ NMR :
    • 5-(2-Chloro-4-methoxyphenyl) (4l) : Aromatic protons at δ 7.80 (d, J = 8.8 Hz), 7.24 (d, J = 2.5 Hz), and 7.09 (dd, J = 8.8, 2.5 Hz) .
    • 5-(3-Chlorophenyl) (CPoxSH) : Aromatic protons at δ 7.45–7.70 ppm (multiplet) .
  • IR Spectroscopy :
    • Thiol (-SH) stretching: 2550–2600 cm$ ^{-1} $ in most derivatives .
    • C-Cl stretching: 700–750 cm$ ^{-1} $, varying with substituent position .

Preparation Methods

Procedure

  • Precursor Preparation : 2-Chlorobenzoic acid is converted to its hydrazide via esterification with hydrazine hydrate.

  • Thiosemicarbazide Formation : The hydrazide reacts with ammonium thiocyanate in acidic conditions to yield 2-chlorobenzoyl thiosemicarbazide.

  • Cyclization : The thiosemicarbazide is refluxed with POCl₃ in a solvent like ethanol or toluene, followed by neutralization with aqueous ammonia.

Parameter Optimal Condition Impact
Reflux Time3–4 hoursMaximizes cyclization efficiency
SolventTolueneReduces side reactions
pH Adjustment8–9 (NH₃ solution)Precipitates pure product

Yield : ~60–75%.

Reaction of Acylhydrazides with Carbon Disulfide (CS₂)

This approach leverages the nucleophilic attack of hydrazides on CS₂ under alkaline conditions.

Procedure

  • Hydrazide Synthesis : 2-Chlorobenzoic acid is treated with hydrazine hydrate to form the corresponding hydrazide.

  • Cyclization : The hydrazide reacts with CS₂ in an alcoholic KOH solution, followed by acidification with HCl.

Parameter Optimal Condition Impact
SolventEthanolEnhances solubility
TemperatureReflux (78°C)Accelerates reaction
CS₂ Ratio1:1 molarPrevents excess sulfide

Yield : ~70–85%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves purity compared to conventional methods.

Procedure

  • Precursor Mixing : 2-Chlorobenzoyl thiosemicarbazide and POCl₃ are combined in a microwave-safe vessel.

  • Irradiation : The mixture is heated under microwave conditions (60–80% power) for 10–15 minutes.

Parameter Optimal Condition Impact
Power Setting60–80% (600–800 W)Balances heating and yield
Reaction Time10–15 minutesPrevents decomposition
Post-TreatmentEthanol washRemoves unreacted POCl₃

Yield : ~85–90%.

Oxidative Cyclization with 1,3-Dibromo-5,5-Dimethylhydantoin

This method employs a strong oxidizing agent for high-yield synthesis.

Procedure

  • Precursor Preparation : 2-Chlorobenzoyl thiosemicarbazide is synthesized as above.

  • Oxidation : The thiosemicarbazide is treated with 1,3-dibromo-5,5-dimethylhydantoin and KI in a solvent like DMF.

Parameter Optimal Condition Impact
Oxidant Ratio1:1 molarEnsures complete cyclization
SolventDMFDissolves reactants efficiently
TemperatureRoom temperatureMinimizes side reactions

Yield : ~90–97%.

Alternative Cyclization Agents

Other reagents, such as iodine or eosin-Y, have been explored for specific applications.

Iodine-Mediated Cyclization

  • Procedure : Thiosemicarbazide is refluxed with iodine in KI/ethanol.

  • Yield : ~60%.

Photocatalytic Cyclization

  • Procedure : Thiosemicarbazide is irradiated with visible light in the presence of eosin-Y and CBr₄.

  • Yield : ~92–94%.

Purification and Characterization

Post-synthesis steps ensure high purity and structural validation.

Technique Key Observations Source
IR Spectroscopy -SH stretch (~2500 cm⁻¹), C=N (~1600 cm⁻¹)
¹H-NMR Aromatic protons (δ 7.2–7.8 ppm), oxadiazole proton absent
Elemental Analysis C₈H₅ClN₂OS (deviation <0.5%)

Optimization Strategies

Key factors influencing yield and purity include:

  • Solvent Choice : Toluene or DMF enhances solubility and reaction rates.

  • Catalyst Use : POCl₃ or 1,3-dibromo-5,5-dimethylhydantoin accelerates cyclization.

  • pH Control : Neutralization with NH₃ ensures precipitation of the thiol form.

Comparative Analysis of Methods

Method Advantages Limitations
POCl₃ CyclizationHigh yield, scalableHazardous reagent handling
CS₂ Alkaline MethodMild conditions, eco-friendlyLower yields than POCl₃
Microwave-AssistedRapid synthesis, improved purityEquipment dependency
Oxidative CyclizationNear-quantitative yieldsExpensive oxidant

Industrial and Scalable Approaches

For large-scale production, continuous flow reactors and automated systems are employed. Key modifications include:

  • Catalyst Recycling : Reuse of POCl₃ in closed-loop systems.

  • Purification : Crystallization from DMSO/water mixtures .

Q & A

Q. What are the standard synthetic routes for 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted benzoic acids. For example, refluxing 2-chlorobenzoic acid with thiosemicarbazide in phosphorous oxychloride (POCl₃) under controlled pH (8–9) yields the target compound. Adjusting reflux time (1–3 hours) and stoichiometric ratios optimizes purity. Post-synthesis, recrystallization from DMSO/water mixtures improves crystallinity . Key parameters:
ParameterOptimal ConditionImpact on Yield/Purity
Reflux Time3 hoursReduces side products
SolventPOCl₃Facilitates cyclization
pH Adjustment8–9 (ammonia solution)Precipitates pure product

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • IR Spectroscopy : Confirms the presence of thiol (-SH, ~2500 cm⁻¹) and oxadiazole ring (C=N stretching, ~1600 cm⁻¹) .
  • ¹H-NMR : Aromatic protons from the 2-chlorophenyl group appear as multiplets (δ 7.2–7.8 ppm), while the oxadiazole proton is absent due to tautomerism .
  • Elemental Analysis : Validates molecular formula (e.g., C₈H₅ClN₂OS) with <0.5% deviation .

Q. How does the 2-chlorophenyl substituent influence the compound’s electronic and steric properties?

  • Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the oxadiazole ring, enhancing reactivity in nucleophilic substitutions. Steric hindrance from the ortho-chloro group restricts rotational freedom, as evidenced by X-ray crystallography of analogous compounds (e.g., C2/c space group, β = 121.25° in monoclinic systems) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths and angles, which can be compared to X-ray data. For example, discrepancies in C-S bond lengths (experimental: 1.68 Å vs. DFT: 1.71 Å) may arise from crystal packing effects or solvent interactions. Such analyses guide corrections in crystallographic refinement protocols .

Q. What strategies mitigate contradictions in bioactivity data across oxadiazole derivatives with varying substituents?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Meta-chloro substituents (e.g., 4-chlorophenyl) show higher anticancer activity (IC₅₀ = 12 µM) compared to ortho-substituted analogs due to improved lipophilicity and target binding .
  • Experimental Controls : Use standardized assays (e.g., MTT for cytotoxicity) and control for tautomeric equilibria (thiol ↔ thione), which alter bioavailability .

Q. How do reaction mechanisms differ when synthesizing 1,3,4-oxadiazole-2-thiol derivatives under microwave vs. conventional heating?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) by enhancing dielectric heating. This method favors kinetic control, reducing side products like disulfides. In contrast, conventional refluxing (90°C, 3 hours) follows thermodynamic pathways, requiring careful pH monitoring to avoid decomposition .

Data Analysis & Contradictions

Q. Why do some studies report conflicting antimicrobial activities for structurally similar oxadiazoles?

  • Methodological Answer : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., agar diffusion vs. broth dilution) account for discrepancies. For instance, 5-(4-chlorophenyl) analogs show broad-spectrum activity (MIC = 8 µg/mL for S. aureus), while ortho-substituted derivatives are less potent due to reduced membrane permeability .

Q. How can crystallographic data resolve ambiguities in tautomeric forms (thiol vs. thione)?

  • Methodological Answer : X-ray diffraction unambiguously assigns tautomeric states. For example, the thione form exhibits a planar oxadiazole ring with a C=S bond (1.64 Å), while the thiol form shows a non-planar structure with a C-SH bond. Hydrogen bonding networks in the crystal lattice stabilize one tautomer over the other .

Methodological Tables

Table 1 : Comparative Bioactivity of Chlorophenyl-Substituted Oxadiazoles

Substituent PositionAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)Reference
2-Chlorophenyl25 ± 216 (E. coli)
4-Chlorophenyl12 ± 18 (S. aureus)

Table 2 : Key Crystallographic Parameters for Analogous Compounds

CompoundSpace Groupβ Angle (°)V (ų)Reference
5-(4-Chlorophenyl)C2/c121.255605
5-(2-Furyl)P2₁/c90.0987

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

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